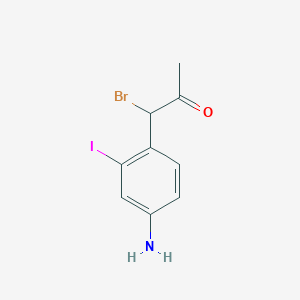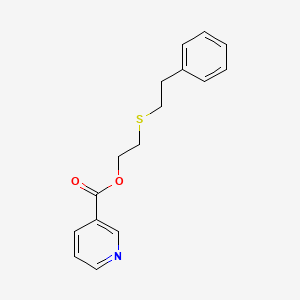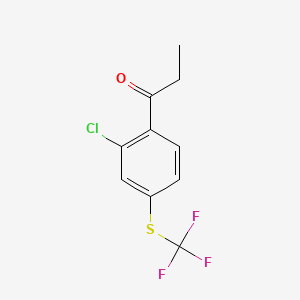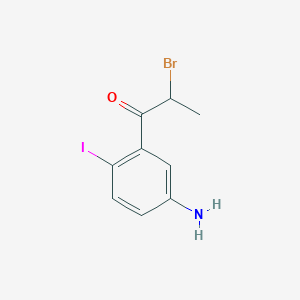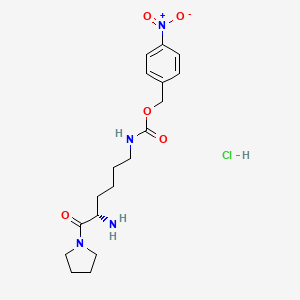
H-Lys{Z(4-NO2)}-pyrrolidide.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Lys{Z(4-NO2)}-pyrrolidide.HCl, also known as 4-nitrobenzyl (5S)-5-amino-6-oxo-6-(1-pyrrolidinyl)hexylcarbamate hydrochloride, is a synthetic compound with a molecular weight of 414.88 g/mol . This compound is characterized by its white to yellow solid form and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys{Z(4-NO2)}-pyrrolidide.HCl involves the protection of the lysine amino group with a 4-nitrobenzyl group. The reaction typically proceeds under mild conditions to avoid the decomposition of sensitive functional groups . The final product is obtained by the reaction of the protected lysine derivative with pyrrolidine, followed by hydrochloric acid treatment to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
H-Lys{Z(4-NO2)}-pyrrolidide.HCl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives and substituted benzyl derivatives .
Scientific Research Applications
H-Lys{Z(4-NO2)}-pyrrolidide.HCl is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
H-Lys{Z(4-NO2)}-pyrrolidide: The non-hydrochloride form of the compound.
DPP-IV-IN-2: Another inhibitor of dipeptidyl peptidase IV with a similar structure.
Uniqueness
Its hydrochloride form enhances its solubility and stability, making it more suitable for various research applications .
Properties
Molecular Formula |
C18H27ClN4O5 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C18H26N4O5.ClH/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26;/h6-9,16H,1-5,10-13,19H2,(H,20,24);1H/t16-;/m0./s1 |
InChI Key |
OWJFHHKBDXYKJW-NTISSMGPSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Canonical SMILES |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


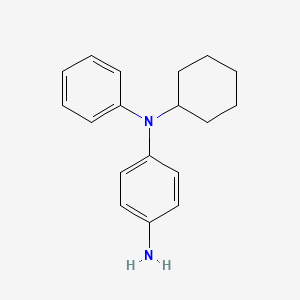
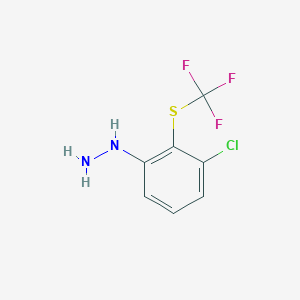
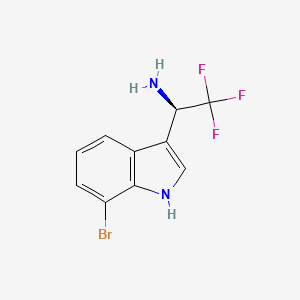
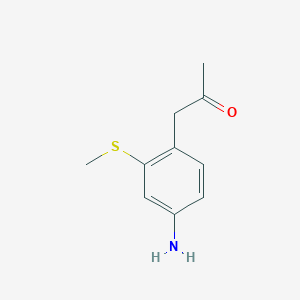


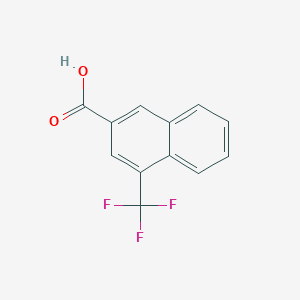
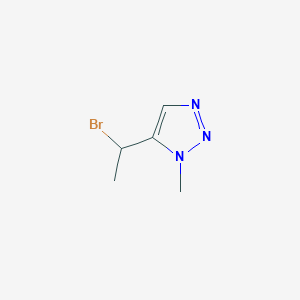
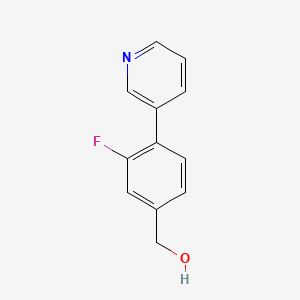
![N-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14051237.png)
